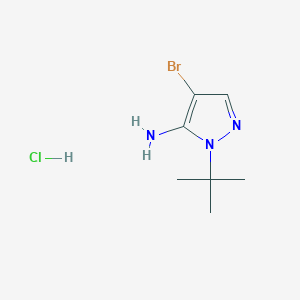

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

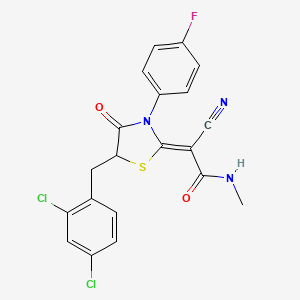

The compound "4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromo and tert-butyl groups, along with the amine group, suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with pharmaceutical applications .

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the use of intermediates such as diaminopyrazoles, which can undergo selective reactions like the Sandmeyer reaction to introduce various substituents into the pyrazole ring . The synthesis of tert-butyl substituted pyrazoles can be achieved through reactions with tert-butylhydrazine hydrochloride, and the regioselectivity of these reactions can be influenced by the choice of reaction media . Additionally, the synthesis of 3-tert-butyl-1,5-diaminopyrazole and its subsequent reactions with electrophiles demonstrate the versatility of pyrazole derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction of diaminopyrazoles with electrophiles can lead to the formation of new compounds, such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines, which have potential applications in fields like photography and medicinal chemistry . The reactivity of these compounds is often influenced by the presence of substituents on the pyrazole ring, which can stabilize or destabilize certain reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods like FT-IR and FT-Raman, which provide information on the vibrational modes of the molecule . The electronic properties, such as HOMO and LUMO energies, can be investigated using techniques like TDDFT, which help in understanding the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and NBO analysis can shed light on the nonlinearity and electron delocalization in the molecule, which are important for applications in nonlinear optics .

Scientific Research Applications

Pyrazole Protection and Synthesis : The compound is used in the synthesis of pyrazole derivatives. Pollock and Cole (2014) described the use of tert-butylhydrazine hydrochloride in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its role in pyrazole protection and single-step preparation (Pollock & Cole, 2014).

Structural and Spectroscopic Characterization : Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and performed structural characterization using X-ray diffraction and spectroscopic characterization through various techniques. Their research also explored its nonlinear optical properties (Tamer et al., 2016).

Novel Synthesis Routes : Bobko et al. (2012) developed a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, starting from potassium tricyanomethanide, highlighting the compound's role in facilitating versatile synthesis processes (Bobko et al., 2012).

Regioselectivity in Synthesis : Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the role of tert-butylhydrazine hydrochloride in achieving high regioselectivity under certain reaction conditions (Martins et al., 2012).

Antibacterial Activity and Synthesis Design : Prasad (2021) explored the synthesis and antibacterial activity of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, suggesting the potential of such compounds in medicinal chemistry (Prasad, 2021).

Hydrogen-Bonded Structures and Molecular Interactions : Quiroga et al. (2013) reported the formation of sheets built from π-stacked hydrogen-bonded dimers in a compound related to 4-bromo-1-tert-butyl-1H-pyrazol-5-amine, indicating its significance in understanding molecular interactions (Quiroga et al., 2013).

Amination and Amidation in Organic Synthesis : Sergeev et al. (2005) studied the amination and amidation of bromine-containing heterocycles, including pyrazole derivatives, showcasing the importance of such processes in the synthesis of complex organic molecules (Sergeev et al., 2005).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can act as inhibitors of various enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with active sites of enzymes or receptors .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial infections, and more .

Result of Action

Given that pyrazole derivatives can have a wide range of biological activities , the effects of this compound could potentially include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation and survival, among others.

Action Environment

The action, efficacy, and stability of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. The compound is stored at a temperature of 4 degrees Celsius , indicating that it may be sensitive to higher temperatures.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-tert-butylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-7(2,3)11-6(9)5(8)4-10-11;/h4H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZMDFIPFPTCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

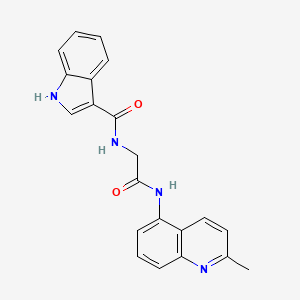

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

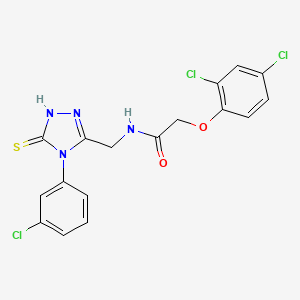

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

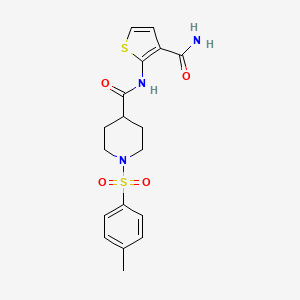

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)